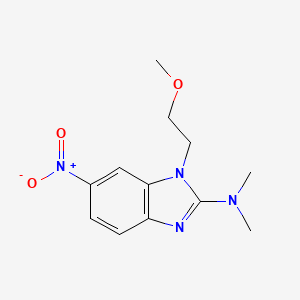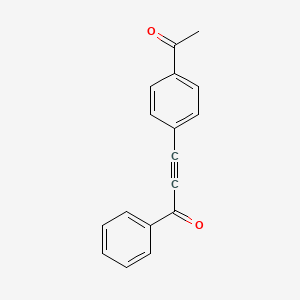![molecular formula C43H26O4 B14204939 4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid CAS No. 823808-75-9](/img/structure/B14204939.png)
4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with phenylethynyl groups at the 2 and 7 positions, and benzoic acid groups at the 9,9-diyl positions. Its molecular formula is C37H22O4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-Dibromo-9H-fluorene: This is achieved by brominating fluorene at the 2 and 7 positions.
Sonogashira Coupling Reaction: The 2,7-dibromo-9H-fluorene undergoes a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl groups.
Oxidation: The resulting compound is then oxidized to form the 9,9-diyl positions.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
化学反应分析
Types of Reactions
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzoic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学研究应用
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid involves its interaction with molecular targets through its functional groups. The phenylethynyl and benzoic acid groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s behavior in various chemical and biological systems.
相似化合物的比较
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure with anthracene core instead of fluorene.
4,4’-(Biphenyl-2,2’-diylbis(ethyne-2,1-diyl))dibenzoic acid: Features a biphenyl core.
Uniqueness
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is unique due to its fluorene core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and in scientific research.
属性
CAS 编号 |
823808-75-9 |
|---|---|
分子式 |
C43H26O4 |
分子量 |
606.7 g/mol |
IUPAC 名称 |
4-[9-(4-carboxyphenyl)-2,7-bis(2-phenylethynyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C43H26O4/c44-41(45)33-17-21-35(22-18-33)43(36-23-19-34(20-24-36)42(46)47)39-27-31(13-11-29-7-3-1-4-8-29)15-25-37(39)38-26-16-32(28-40(38)43)14-12-30-9-5-2-6-10-30/h1-10,15-28H,(H,44,45)(H,46,47) |
InChI 键 |
VTXRASZOSUOJCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C=C(C=C4)C#CC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


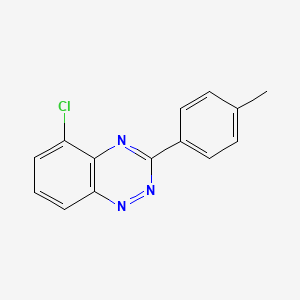
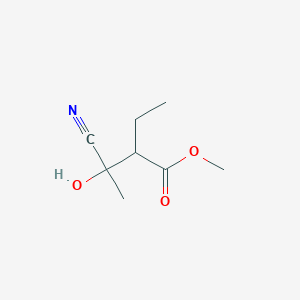
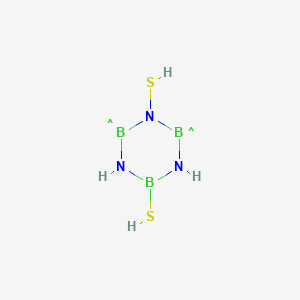
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
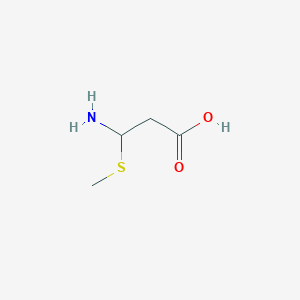
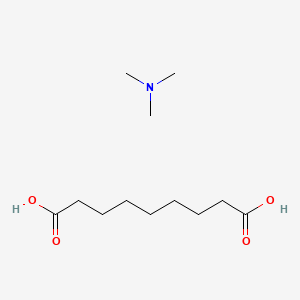
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
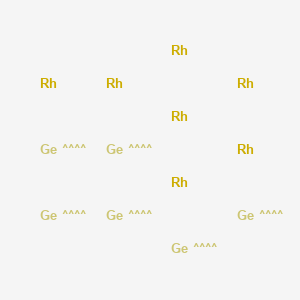
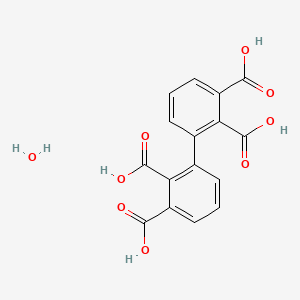
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
